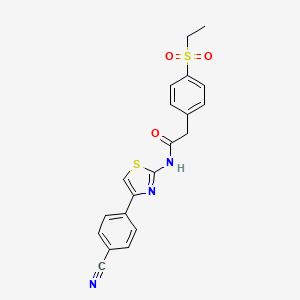

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-2-28(25,26)17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-27-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUNBFPCLOCOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole moiety, which is known for its role in various bioactive compounds. The thiazole ring contributes to the compound's ability to interact with biological targets, making it a versatile scaffold in drug design. The molecular formula is CHNOS, with a molecular weight of approximately 364.45 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide. Research indicates that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, derivatives with similar structures have shown promising results against human lung adenocarcinoma cells (A549), demonstrating significant cytotoxicity with IC values in the micromolar range .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant effects. Compounds structurally related to this compound have demonstrated efficacy in reducing seizure activity in various animal models. A study reported that certain thiazole-linked compounds provided protection against seizures induced by electroshock and pentylenetetrazol, suggesting their potential as therapeutic agents for epilepsy .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles are also noteworthy. Research has shown that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship studies have indicated that modifications on the phenyl rings and the thiazole moiety significantly influence biological activity. For example, electron-withdrawing groups tend to enhance anticancer activity by increasing the compound's lipophilicity and cellular uptake .

Case Study 1: Anticancer Activity

In a study examining a series of thiazole derivatives, this compound was tested against several cancer cell lines, including breast and lung cancers. The compound exhibited IC values below 10 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Case Study 2: Anticonvulsant Efficacy

In an experimental model for epilepsy, a derivative containing the thiazole moiety was administered to mice subjected to pentylenetetrazol-induced seizures. The compound significantly reduced seizure duration and frequency, highlighting its potential as an anticonvulsant agent .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact pathways depend on the biological context but could involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and biological relevance.

Structural Analogues

Physicochemical and Electronic Properties

- Electron Effects: The 4-cyanophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity of the thiazole ring compared to methoxy (electron-donating, ) or pyridyl (moderate electron-withdrawing, ) substituents.

Solubility :

- Ethylsulfonyl likely improves aqueous solubility compared to hydrophobic groups like tetradecyl chains (e.g., ).

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a cyanophenyl group , and an ethylsulfonyl benzamide moiety . The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiazole ring through cyclization.

- Introduction of the cyanophenyl group via nucleophilic aromatic substitution.

- Attachment of the ethylsulfonyl benzamide through sulfonylation reactions.

These steps are crucial for achieving the desired structural characteristics that contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance or diminish antimicrobial efficacy. Notably, compounds with electron-withdrawing groups tend to show improved activity against resistant strains like MRSA .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate effectiveness |

| Staphylococcus aureus | High effectiveness |

| Methicillin-resistant S. aureus | Significant activity |

| Candida albicans | Moderate effectiveness |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that compounds containing a thiazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The IC50 values for certain derivatives have been reported as low as 1.61 µg/mL, suggesting potent cytotoxicity .

Mechanisms of Action:

- Interaction with specific enzymes or receptors involved in cell growth and survival.

- Induction of oxidative stress leading to apoptosis in cancer cells.

- Modulation of signaling pathways related to inflammation and cell cycle regulation.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study screened multiple thiazole derivatives, including our compound, against common pathogens using standard antimicrobial testing methods. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, particularly MRSA, highlighting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : In vitro studies involving various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups, with detailed SAR analyses revealing that specific structural features were critical for its activity .

Q & A

Basic: What synthetic routes are available for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via N-acylation of 2-amino-4-(4-cyanophenyl)thiazole with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride. Key steps include:

- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., using chloroacetone) under basic conditions .

- Acylation : Reacting the thiazol-2-amine intermediate with an activated acetyl derivative (e.g., chloroacetamide or acetyl chloride) in anhydrous THF or DCM, often with catalysts like DMAP or NaH .

- Critical conditions : Moisture-free environments, controlled temperatures (0–60°C), and purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product (>95% purity) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation, and what key features do they identify?

Answer:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with the calculated molecular weight (e.g., m/z ~410–420) .

- X-ray crystallography (for analogues): Reveals planarity of the thiazole ring and intermolecular hydrogen bonding (e.g., C–H⋯O interactions involving the sulfonyl group) .

Advanced: How should researchers design kinase inhibition assays to evaluate this compound’s activity, and what controls are critical?

Answer:

- Assay design :

- Controls :

Advanced: How can structural contradictions in SAR data be resolved when modifying the thiazole or acetamide groups?

Answer:

- Systematic substitution :

- Computational modeling :

- Data normalization :

- Use normalized activity ratios (e.g., logP vs. IC₅₀) to distinguish electronic vs. steric contributions .

Advanced: What in vitro assays assess the ethylsulfonyl group’s impact on pharmacokinetics, and how are results interpreted?

Answer:

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Compare to methylsulfonyl analogues .

- Metabolic stability :

- Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis. PPB <90% indicates sufficient free fraction for efficacy .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

- Byproducts :

- Quantification :

Advanced: How do crystallographic data from analogues inform structural optimization?

Answer:

- Intermolecular interactions :

- Torsional angles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.